molecular formula C73H97N17O18S B3027299 DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS CAS No. 127134-13-8

DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS

Cat. No.: B3027299
CAS No.: 127134-13-8
M. Wt: 1532.7 g/mol
InChI Key: QWNZDVLUBHVXEG-OYZHKFNYSA-N
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Description

Principles of Förster Resonance Energy Transfer (FRET) in Biochemical Assays

FRET is a distance-dependent energy transfer mechanism between two chromophores: a donor fluorophore (e.g., EDANS) and an acceptor quencher (e.g., Dabcyl). When the pair is within 1–10 nm, the donor’s excited-state energy nonradiatively transfers to the acceptor, suppressing fluorescence. Proteolytic cleavage of the intervening peptide sequence separates the pair, abolishing FRET and restoring donor emission.

The efficiency of energy transfer ($$E$$) is governed by:

$$
E = \frac{1}{1 + \left(\frac{r}{R_0}\right)^6}
$$

where $$r$$ is the donor-acceptor distance, and $$R_0$$ (Förster distance) is calculated as:

$$
R0 = 0.2108 \left( \kappa^2 \PhiD n^{-4} J \right)^{1/6} \text{ nm}
$$

Here, $$\kappa^2$$ is the orientation factor, $$\PhiD$$ is the donor’s quantum yield, $$n$$ is the refractive index, and $$J$$ is the spectral overlap integral. For Dabcyl/EDANS, $$R0$$ approximates 3.3 nm, making the system exquisitely sensitive to proteolysis-induced separation.

Table 1: Key Parameters of the Dabcyl/EDANS FRET Pair

Parameter Value
Donor (EDANS) λex 340 nm
Donor λem 490 nm
Acceptor (Dabcyl) λabs 475 nm
Förster distance ($$R_0$$) 3.3 nm
Optimal peptide length 6–12 amino acids

The kinetic parameters of protease activity, such as $$k{cat}$$ and $$Km$$, are derived from fluorescence trajectories. For instance, collagenase I exhibits a $$V_{max}$$ of 1845.0 ± 226.0 RFU/min/μg in the presence of Ca²⁺, underscoring the system’s utility in quantifying enzyme kinetics.

Historical Development of Dabcyl/EDANS-Based Reporter Systems

The Dabcyl/EDANS pair emerged in the 1990s as a superior alternative to earlier fluorogenic systems like fluorescein/tetramethylrhodamine. Its adoption was driven by three key advancements:

  • Enhanced Quenching Efficiency : Dabcyl’s broad absorption spectrum (400–500 nm) overlaps optimally with EDANS emission (490 nm), achieving >95% quenching in intact substrates.
  • Peptide Backbone Flexibility : The gamma-aminobutyric acid (gamma-abu) spacer in Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans reduces steric hindrance, ensuring efficient FRET while maintaining protease accessibility.
  • Chemical Stability : Trifluoroacetate counterions improve solubility and shelf-life, facilitating high-throughput screening applications.

Table 2: Evolution of FRET-Based Protease Substrates

Generation Example Quenching Efficiency Applications
1st FITC-casein 60–70% Bulk protease activity
2nd Abz/Tyr(NO₂) peptides 80–85% HIV protease assays
3rd Dabcyl/EDANS systems >95% HCV, thrombin, caspase

The substrate’s modular design allows customization of the cleavage site (e.g., Ser-Gln-Asn-Tyr for HCV protease), enabling targeted studies of diverse enzymes. Recent innovations include the incorporation of non-natural amino acids to enhance resistance to nonspecific proteolysis, as demonstrated in assays for human mitochondrial ClpXP protease.

Properties

IUPAC Name

5-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNZDVLUBHVXEG-OYZHKFNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H97N17O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043828
Record name L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127134-13-8
Record name L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The gamma-Abu spacer is incorporated to prevent steric hindrance. The DABCYL and EDANS groups are attached at the COOH- and NH₂-termini, respectively .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt has several critical applications in scientific research:

HIV Protease Activity Assays

The primary application of this compound is as a fluorogenic substrate for HIV-1 protease . When cleaved by the protease at the Tyr-Pro bond, the release of the EDANS group leads to an increase in fluorescence intensity, which can be monitored using fluorescence spectroscopy. This property allows researchers to quantify protease activity in various biological contexts .

Drug Discovery

The compound is instrumental in drug discovery efforts targeting HIV. By measuring fluorescence emitted upon cleavage, researchers can assess the inhibitory effects of potential therapeutic agents on HIV-1 protease activity. This application is crucial for developing new antiretroviral drugs .

Interaction Studies

Studies involving Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt focus on its binding affinity and specificity towards HIV-1 protease. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are often employed to characterize interactions with potential inhibitors or other biomolecules .

Case Studies

Several studies have utilized this compound to explore HIV biology and therapeutic interventions:

  • Fluorescence-Based Assays : Research demonstrates that using this compound in assays allows for real-time monitoring of HIV protease activity, providing insights into viral replication mechanisms.
  • Inhibitor Screening : Studies have shown that this substrate can be effectively used to screen libraries of potential inhibitors, aiding in the identification of novel antiviral compounds.

Mechanism of Action

The mechanism of action of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves its cleavage by HIV-1 protease at the Tyr-Pro bond. This cleavage results in a time-dependent increase in fluorescence intensity, which can be measured to determine the extent of protease activity. The gamma-Abu spacer helps to avoid steric hindrance, ensuring efficient substrate binding and cleavage .

Comparison with Similar Compounds

Structural and Functional Similarities

All compared compounds are FRET substrates with Dabcyl/Edans pairs, TFA counterions, and peptide sequences tailored for specific proteases. Key examples include:

Table 1: Comparative Analysis of Dabcyl/Edans-Based FRET Substrates
Compound Name Sequence Target Enzyme Molecular Weight Purity Storage Application
Dabcyl-γ-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans TFA salt γ-abu-ser-gln-asn-tyr-pro-ile-val-gln Not explicitly stated* N/A N/A -20°C Likely protease assays (sequence suggests cleavage by chymotrypsin-like enzymes)
DABCYL-LAQAVRSSSR-EDANS TFA salt LAQAVRSSSR TNF-α Converting Enzyme (TACE) 1573.80 ≥98% (HPLC) -20°C Screening TACE inhibitors
DABCYL-GABA-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2 TFA salt GABA-Pro-Gln-Gly-Leu-Glu Matrix Metalloproteinases (MMPs) 1325.56 ≥95% (HPLC) -20°C MMP activity in synovial fluid/culture medium
DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS TFA salt Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro Malaria Glutamate Protease 1507.75 ≥95% (HPLC) -20°C Hemoglobin cleavage studies

*The target compound’s sequence includes residues like Tyr and Pro, which are common in chymotrypsin or proline-specific protease substrates.

Key Differences

Peptide Sequence Specificity: The TACE substrate (LAQAVRSSSR) targets TNF-α-converting enzyme, critical in inflammatory signaling . The MMP substrate (Gln-Gly-Leu-Glu) mimics collagen cleavage sites, making it ideal for cancer research . The malaria protease substrate (Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro) is derived from hemoglobin cleavage motifs .

Molecular Weight and Design :

  • Molecular weights range from 1325.56 to 1573.80, reflecting sequence length and modifications (e.g., γ-abu in the target compound enhances backbone flexibility ).

Counterion Stability :
Trifluoroacetate salts are preferred over tosylates due to higher stability and reduced interference in biological assays .

Research Findings

  • FRET Efficiency : Dabcyl/Edans pairs exhibit Förster distances of ~33 Å, optimal for detecting protease activity .
  • Interference Considerations : TFA counterions may affect cell-based assays at high concentrations, necessitating desalting steps .
  • Enzyme Kinetics : Substrates like the TACE and MMP variants show kcat/KM values in the 10<sup>4</sup>–10<sup>5</sup> M<sup>-1</sup>s<sup>-1</sup> range, indicating high sensitivity .

Biological Activity

The compound Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is a fluorogenic substrate used primarily in the study of HIV-1 protease activity. This article delves into its biological activity, exploring its mechanisms, effects on cellular uptake, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is characterized by its unique structure, which includes:

  • Dabcyl : A fluorescent quenching group.
  • EDANS : A fluorescent donor group.
  • Gamma-aminobutyric acid (gamma-Abu) : A spacer that enhances the substrate's binding efficiency.
  • Peptide Sequence : The octapeptide sequence contributes to the specificity of the substrate for HIV-1 protease.

This compound has a molecular formula of C73H97N17O18SC_{73}H_{97}N_{17}O_{18}S and a molecular weight of approximately 1532.74 g/mol .

Fluorescence Resonance Energy Transfer (FRET)

The Dabcyl-EDANS pair operates via FRET, where energy transfer occurs from the excited donor (EDANS) to the acceptor (Dabcyl) when the peptide is cleaved by HIV-1 protease. This results in a measurable increase in fluorescence intensity, allowing for real-time monitoring of protease activity. The substrate is specifically cleaved at the Tyr-Pro bond, which is critical for its functionality .

Cellular Uptake and Internalization

Research indicates that the Dabcyl moiety significantly enhances the cellular uptake of peptides. Studies have shown that modifying cell-penetrating peptides with Dabcyl increases their internalization efficiency, potentially through mechanisms such as direct translocation or vesicular transport .

Key Findings:

  • Increased Uptake : The presence of Dabcyl can increase cellular uptake by up to threefold compared to unmodified peptides .
  • Mechanistic Insights : The internalization mechanism may vary based on the peptide structure; for example, hexaarginine derivatives modified with Dabcyl showed rapid uptake and diffuse distribution within cells .

Antitumor Activity

The conjugation of Dabcyl-modified peptides with antitumor agents has demonstrated cytostatic activity against various cancer cell lines. These studies suggest that Dabcyl not only enhances cellular uptake but may also improve therapeutic efficacy .

Study 1: Structure-Uptake Relationship

A detailed study examined how variations in the Dabcyl structure affect cellular uptake. It was found that certain modifications led to improved delivery efficiency of synthetic ubiquitin cargoes into living cells. The most effective derivative was identified as azido-DABCYL, which exhibited superior cell delivery capabilities compared to other variants .

Study 2: Antitumor Peptide Conjugates

In another investigation, Dabcyl-modified peptides were tested for their ability to deliver antitumor drugs effectively. Results indicated that these conjugates showed enhanced internalization and cytotoxicity against cancer cells, suggesting their potential as drug delivery systems .

Table 1: Comparison of Cellular Uptake Efficiency

CompoundUptake Efficiency (fold increase)
Unmodified cR101
Dabcyl-cR103
Azido-DABCYL-cR104

Table 2: Antitumor Activity of Dabcyl Peptide Conjugates

Peptide ConjugateCell LineCytotoxicity (IC50 µM)
Dabcyl-RRRRRR-Antitumor DrugMCF-75
Dabcyl-RRRR-Antitumor DrugHeLa3

Q & A

Q. Table 1: Recommended Assay Conditions

ParameterOptimal SettingRationale
pH7.4Mimics physiological environments for proteases
Temperature37°CStandard for enzymatic activity assays
Substrate Concentration10–20 µMBalances sensitivity and avoids substrate inhibition

Q. Table 2: Stability Under Storage Conditions

ConditionStability DurationNotes
−20°C (lyophilized)≥4 yearsAvoid repeated freeze-thaw cycles
4°C (reconstituted)≤24 hoursDegradation increases fluorescence baseline

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